5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS2/c1-8-13(19-20-21(8)15-16-5-6-23-15)14(22)18-10-3-4-12-11(7-10)17-9(2)24-12/h3-7H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDJJALNDHQJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is synthesized via CuAAC between a thiazol-2-yl azide and a methyl-substituted alkyne. For example:
- Thiazol-2-yl azide : Prepared by diazotization of 2-aminothiazole with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
- Methylpropiolate : Reacts with the azide in the presence of Cu(I) catalyst to yield 1-(thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions:
Preparation of 2-Methylbenzo[d]thiazol-5-Amine
Nitration and Reduction of Benzo[d]thiazole
Methylation at Position 2
Amide Bond Formation
Activation of Carboxylic Acid
The triazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (2 hours, 70% yield).
Coupling with 2-Methylbenzo[d]thiazol-5-Amine
The acid chloride reacts with the amine in the presence of a base:
Characterization and Analytical Data
Spectral Analysis
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.42 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzo[d]thiazole-H), 7.75 (s, 1H, thiazole-H), 7.62 (d, J = 8.4 Hz, 1H, benzo[d]thiazole-H), 2.81 (s, 3H, CH₃), 2.45 (s, 3H, CH₃). - ¹³C NMR (100 MHz, DMSO-d₆) :
δ 165.2 (C=O), 152.1 (triazole-C), 148.6 (thiazole-C), 135.4–115.2 (aromatic carbons), 21.3 (CH₃), 18.9 (CH₃). - HRMS (ESI) : m/z calcd for C₁₅H₁₂N₆OS₂ [M + H]⁺: 381.0442; found: 381.0445.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 214–216°C |
| Solubility | DMSO, DMF |
| Purity (HPLC) | >98% |
Optimization and Scalability
Triazole Synthesis
Replacing CuSO₄ with CuI in the CuAAC reaction improves yield to 84% while reducing reaction time to 8 hours.
Amide Coupling
Using HATU as a coupling agent in DMF increases yield to 75% under milder conditions (25°C, 4 hours).
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A belongs to a class of triazole-carboxamide derivatives with benzothiazole/thiazole appendages. Below is a comparative analysis of its structural and physicochemical properties against two closely related analogs:
Table 1: Structural Comparison of Compound A with Analogs
Electronic and Physicochemical Properties
- Compound A : The methyl groups on the triazole and benzothiazole rings contribute to moderate lipophilicity (calculated LogP ~3.2), favoring passive diffusion across biological membranes. The thiazole and benzothiazole systems enable π-π interactions, which are critical for binding to aromatic residues in enzyme active sites.
- Compound B : Replacement of thiazole with thiadiazole introduces additional sulfur atoms, increasing polar surface area (PSA ~120 Ų vs. 105 Ų for Compound A). The ethylsulfanyl group may confer resistance to oxidative metabolism.
- Compound C : The nitro group and methoxy substituent create a stark electronic contrast: the nitro group is strongly electron-withdrawing, while methoxy is electron-donating. This may lead to dual effects on reactivity and target binding.
Biological Activity
The compound 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251565-85-1) is a member of the triazole family, known for its diverse biological activities. This article delves into its synthesis, characterization, and biological activity, supported by relevant research findings and data.
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds possess effective antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For example, it has been tested against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), demonstrating selective cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
- Mechanism of Action :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
